molecular formula C26H16F4 B3052671 1,1,2,2-Tetrakis(4-fluorophenyl)ethene CAS No. 435-08-5

1,1,2,2-Tetrakis(4-fluorophenyl)ethene

Cat. No.: B3052671
CAS No.: 435-08-5
M. Wt: 404.4 g/mol
InChI Key: LXTWRLICBHFDFV-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-fluorophenyl)ethene (CAS 435-08-5) is a fluorinated tetraphenylethylene (TPE) derivative characterized by four 4-fluorophenyl groups symmetrically attached to a central ethene core. This compound is synthesized via a McMurry coupling reaction, where 4,4'-difluorobenzophenone undergoes reductive dimerization using Zn dust and TiCl₄ in tetrahydrofuran (THF) under inert conditions . It serves as a critical precursor for advanced materials, including porous poly-arylthioethers and covalent organic frameworks (COFs) . Commercially available with >98% purity, it is utilized in optoelectronic and supramolecular chemistry due to its electron-withdrawing fluorine substituents, which enhance stability and modulate electronic properties .

Properties

IUPAC Name

1-fluoro-4-[1,2,2-tris(4-fluorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTWRLICBHFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299851
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435-08-5
Record name NSC133267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrakis(4-fluorophenyl)ethene can be synthesized through a series of organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the corresponding 4-fluorobenzyl alcohol. This intermediate is then subjected to further reactions, such as oxidation and coupling, to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-fluorophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1,1,2,2-Tetrakis(4-fluorophenyl)ethene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-fluorophenyl)ethene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key TPE Derivatives and Their Properties

Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Properties/Applications References
1,1,2,2-Tetrakis(4-fluorophenyl)ethene (435-08-5) 4-Fluorophenyl 452.4 Precursor for COFs; high thermal/chemical stability
1,1,2,2-Tetrakis(4-bromophenyl)ethene (61326-44-1) 4-Bromophenyl 624.2 Cross-coupling reagent for pharmaceuticals and MOFs
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene (4863-90-5) 4-Ethynylphenyl 428.5 COF ligand for chemosensors and H₂ evolution
1,1,2,2-Tetrakis(4-nitrophenyl)ethene (N/A) 4-Nitrophenyl N/A Mechanochromic fluorescence; crystallinity-dependent emission
1,1,2,2-Tetrakis(4-methoxyphenyl)ethene (10019-24-6) 4-Methoxyphenyl 452.5 Electron-donating groups for luminescent MOFs
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (1227195-24-5) 4-Pyridinylphenyl 640.8 Silver cluster assemblies for biosensing

Electronic and Optoelectronic Properties

  • Fluorine Substituents : The electron-withdrawing nature of fluorine in this compound enhances charge transport in COFs, contributing to high specific capacitance (237.1 F g⁻¹) and stability (85.6% retention after 5,000 cycles) . In contrast, the electron-donating methoxy groups in 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene redshift emission spectra, making it suitable for luminescent materials .
  • Bromine vs. Ethynyl: Bromophenyl derivatives (e.g., 61326-44-1) are pivotal in Suzuki-Miyaura couplings for synthesizing cyanophenyl-functionalized TPEs (e.g., TPEPhCN) , whereas ethynyl groups in 4863-90-5 enable π-conjugation in COFs, facilitating explosive detection and CO₂ adsorption .

Stability and Reactivity

  • Thermal Stability : Fluorinated and brominated TPE derivatives exhibit high thermal stability (>300°C), critical for energy storage devices .
  • Chemical Reactivity : Bromine atoms in TBPE facilitate cross-coupling reactions, whereas boronate esters (e.g., 1660996-72-4) enable Suzuki polymerization for porous polymers .

Biological Activity

1,1,2,2-Tetrakis(4-fluorophenyl)ethene (TFPE) is a synthetic organic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of TFPE, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C28H24F4
  • Molecular Weight : 440.48 g/mol
  • CAS Number : 109612-00-6

TFPE is characterized by its tetrakis substitution with fluorinated phenyl groups, which enhances its chemical stability and reactivity. The presence of fluorine atoms contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of TFPE can be attributed to several mechanisms:

  • Enzyme Inhibition : TFPE has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic dysregulation.
  • Antioxidant Activity : TFPE exhibits significant antioxidant properties by scavenging free radicals, thus reducing oxidative stress within cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species .
  • Anti-inflammatory Effects : Research indicates that TFPE can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines. This property may have therapeutic implications in inflammatory diseases.

Antimicrobial Properties

A study investigated the antimicrobial activity of TFPE against various bacterial strains. The results indicated that TFPE demonstrated significant antibacterial effects at concentrations as low as 15 mg/mL. The compound's efficacy was compared with standard antibiotics, showing comparable or superior activity against resistant strains .

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines to evaluate the potential anticancer properties of TFPE. The results revealed that TFPE induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were determined to be in the range of 20-30 µM, indicating moderate cytotoxicity .

Case Study: Cellular Uptake and Toxicity

A detailed investigation into the cellular uptake of TFPE was performed using fluorescence microscopy and flow cytometry. The study found that TFPE was efficiently taken up by cells, leading to significant cytotoxic effects at higher concentrations. Furthermore, animal studies indicated a low toxicity profile when administered at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFPE, a comparative analysis was conducted with structurally similar compounds such as Tetrakis(4-ethynylphenyl)ethene (TEPE).

CompoundMolecular WeightAntioxidant ActivityAntibacterial Activity
TFPE440.48 g/molHighModerate
TEPE428.53 g/molModerateHigh

This table illustrates that while both compounds exhibit biological activities, TFPE shows a stronger antioxidant capacity compared to TEPE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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